molecular formula C11H16N4O2 B6268645 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1410669-05-4

2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Numéro de catalogue: B6268645
Numéro CAS: 1410669-05-4
Poids moléculaire: 236.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one” is a type of organic compound known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It has been used in the synthesis of potential inhibitors of DNA-dependent protein kinase .


Synthesis Analysis

The synthesis of this compound involves a multiple-parallel approach, employing Suzuki cross-coupling methodology . This method is commonly used in the preparation of 8-substituted 2-morpholin-4-yl-quinolin-4-ones .


Molecular Structure Analysis

The molecular formula of this compound is C8H11N3O2 . The average mass is 181.192 Da and the monoisotopic mass is 181.085129 Da .


Chemical Reactions Analysis

This compound has been synthesized as potential inhibitors of DNA-dependent protein kinase . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of energy gap indicates electron transfer within the molecule .

Mécanisme D'action

The compound has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, inhibitors of this compound are potentially useful in the treatment of PD .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves the condensation of 4-morpholin-4-ylpyridine-2,6-dione with 2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine followed by cyclization and deprotection steps.", "Starting Materials": [ "4-morpholin-4-ylpyridine-2,6-dione", "2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 4-morpholin-4-ylpyridine-2,6-dione is reacted with sodium hydride in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine in the presence of acetic acid to form the desired intermediate.", "Step 3: The intermediate is then cyclized by treatment with hydrochloric acid to form the pyrido[2,3-d]pyrimidine ring.", "Step 4: The final step involves deprotection of the morpholine group by treatment with sodium hydroxide in water to yield the desired product, 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one." ] }

1410669-05-4

Formule moléculaire

C11H16N4O2

Poids moléculaire

236.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.